molecular formula C10H10BrN B013606 3-(2-Bromoethyl)-1H-indole CAS No. 3389-21-7

3-(2-Bromoethyl)-1H-indole

Cat. No. B013606
CAS RN: 3389-21-7
M. Wt: 224.1 g/mol
InChI Key: NTLAICDKHHQUGC-UHFFFAOYSA-N
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Description

3-(2-Bromoethyl)-1H-indole, also known as 3-BEI, is an indole derivative that has been studied for its potential applications in scientific research. It has been used in a variety of experiments, including those involving the synthesis of organic compounds, the study of the mechanism of action, and the investigation of biochemical and physiological effects.

Scientific Research Applications

Organic-Inorganic Hybrid Materials

The compound can be used in the synthesis of organic-inorganic hybrid materials . These materials have a wide array of potential applications due to the synergistic or complementary interactions between their organic and inorganic components . The design and modification of organic ligands, such as 3-(2-Bromoethyl)-1H-indole, can tailor the resulting materials for specific applications .

Metal-Organic Frameworks (MOFs)

3-(2-Bromoethyl)-1H-indole can be used as an organic linker in the construction of Metal-Organic Frameworks (MOFs) . MOFs are used to study the interactions between covalently bonded organic linkers and metal clusters . They have diverse structures, high stability, and tunable properties, making them promising materials for various applications .

Water Purification

MOFs comprising organic linkers and metal clusters can be used to remove pharmaceutical pollutants from water . They exhibit high capacity, fast sorption kinetics, and high selectivity .

Ionic Liquids

The compound can be used as a precursor for the synthesis of ionic liquids . Ionic liquids have unique properties and versatile applications in various fields, such as chemistry, engineering, and materials science . They exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds .

Fluorinated Ionic Liquids

3-(2-Bromoethyl)-1H-indole can be used in the preparation of fluorinated ionic liquids . These novel systems have remarkable properties and are pursued due to limited synthetic pathways and availability of starting materials .

Nucleophilic Aromatic Substitution

The compound can be used in nucleophilic aromatic substitution reactions . This type of reaction is useful in the synthesis of a wide array of organic compounds .

properties

IUPAC Name

3-(2-bromoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTLAICDKHHQUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10187513
Record name 3-(2-Bromoethyl)-1H-indole
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Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Bromoethyl)-1H-indole

CAS RN

3389-21-7
Record name 3-(2-Bromoethyl)indole
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Record name 3-(2-Bromoethyl)-1H-indole
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Record name 3-(2-Bromoethyl)-1H-indole
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Record name 3-(2-bromoethyl)-1H-indole
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Synthesis routes and methods I

Procedure details

The starting materials of formula II in which X1 is mercapto, --S--SO3Na or --S--SO3K, and R2, R3, R4, R5, R6 and R7 are as defined in the first instance are obtained by the following process: The appropriate compound of formula II (XI =OH) described above, is treated with phosphorus tribromide in an inert solvent, for example, ether or methylene chloride- to afford the corresponding 3-(2-bromoethyl)-indole derivative. The latter compound is then converted to the desired starting material of formula II (X1 = SH) by a procedure similar to that described by N. N. Suvorov and V. N. Buyonav, Khim.-Farm. Zh., 1, (1967), [Chem. Abstr. 67, 7347a (1967)], for converting 3-(2-bromoethyl)-indole to indole 3-ethanethiol (II; R2, R3, R4, R5 and R6 = H and X1 = SH). Accordingly, the appropriate 3-(2-bromoethyl)-indole derivative is treated with sodium or potassium thiosulfate to afford the corresponding sodium or potassium β-(3-indolyl)ethyl thiosulfate derivative, respectively: namely the desired starting materials of formula II (X=--S--SO3Na or --S--SO3K). Treatment of the latter product with strong alkali, for example, sodium or potassium hydroxide, yeilds the corresponding bis[ω-(3-indolyl)ethyl]-disulfide derivative. Reduction of the latter compound with lithium aluminum hydride gives the desired compounds of formula II (X1 = SH).
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Synthesis routes and methods II

Procedure details

2-(indol-3-yl)ethanol (623 mg, 3.86 mmol) was dissolved in dichloromethane (20 mL) and the solution was cooled to 0° C. Triphenylphosphine (1.12 g, 4.25 mmol) and tetra-bromomethane (1.41 g, 4.25 mmol) were then added thereto, followed by stirring for 1 hour. After the reaction was completed, the reaction mixture was concentrated under reduced pressure to remove the solvent. The resulting residue was purified by column chromatography to afford the title compound (765 mg, 88%).
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Yield
88%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3-(2-Bromoethyl)-1H-indole in the synthesis of Rhynchines A-E?

A: 3-(2-Bromoethyl)-1H-indole serves as a crucial starting material in the total synthesis of Rhynchines A-E. [] This commercially available compound provides the indole moiety present in the target molecules. Its bromoethyl substituent enables further chemical transformations, ultimately contributing to the construction of the complex pentacyclic core found in the Rhynchine alkaloids.

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